molecular formula C11H12N4OS B5665764 N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide

N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide

Cat. No.: B5665764
M. Wt: 248.31 g/mol
InChI Key: ZBSYLOJDGBMFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a useful research compound. Its molecular formula is C11H12N4OS and its molecular weight is 248.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.07318219 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a novel compound that has been identified as a potential inhibitor of mushroom tyrosinase . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

It is believed to interact with the active site of the tyrosinase enzyme, thereby inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reactions.

Biochemical Pathways

By inhibiting tyrosinase, this compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin. When tyrosinase is inhibited, the production of melanin is reduced, which can lead to a decrease in pigmentation.

Result of Action

The primary result of this compound’s action is the inhibition of tyrosinase and the subsequent reduction in melanin production . This can lead to a decrease in pigmentation.

Properties

IUPAC Name

N-benzyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-10(7-17-11-13-8-14-15-11)12-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSYLOJDGBMFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.